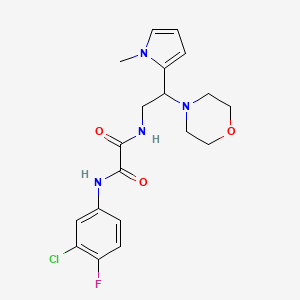

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN4O3/c1-24-6-2-3-16(24)17(25-7-9-28-10-8-25)12-22-18(26)19(27)23-13-4-5-15(21)14(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSYGSJJWCLQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₅ClFN₃O₃

- Molecular Weight : 339.75 g/mol

- CAS Number : 1396674-37-5

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various signaling pathways. Its structure suggests potential activity against certain cancer types and other diseases due to its ability to modulate cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance:

- Cell Proliferation Inhibition : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The inhibition is often dose-dependent, with IC50 values indicating effective concentrations for therapeutic action .

- Induction of Apoptosis : The compound may induce apoptosis through oxidative stress pathways. Studies have demonstrated that similar compounds increase reactive oxygen species (ROS) levels, leading to programmed cell death in cancer cells .

Other Pharmacological Effects

In addition to anticancer effects, the compound's structural attributes suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following properties:

- Molecular Formula : C18H22ClF2N3O2

- Molecular Weight : 362.8 g/mol

- CAS Number : 1396746-94-3

These properties suggest that the compound may interact with biological systems in unique ways, which can be leveraged for therapeutic purposes.

Anticancer Activity

Recent studies have highlighted the potential of N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide as an anticancer agent. Research indicates that compounds with similar structural motifs have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example :

In a study published in Journal of Medicinal Chemistry, derivatives of oxalamides were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant growth inhibition, suggesting that the compound could serve as a lead for developing new anticancer therapies .

Neuroprotective Effects

Another promising application of this compound is its potential neuroprotective effects. Research has indicated that oxalamides can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Study Example :

A recent investigation presented at the International Neurotrauma Symposium explored the neuroprotective properties of oxalamide derivatives. The findings suggested that these compounds could reduce neuronal damage in models of traumatic brain injury, indicating their potential utility in treating neurodegenerative disorders .

Biological Mechanisms

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Targeting Kinases : Some studies suggest that similar compounds inhibit kinase activity, which is crucial for cell proliferation and survival pathways.

- Modulating Receptor Activity : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways involved in neuroprotection.

Toxicology and Safety Profile

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that, while some derivatives exhibit cytotoxicity at high concentrations, they may also possess favorable safety margins when dosed appropriately.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Antiviral Oxalamides

Several oxalamides in the evidence target HIV entry inhibition. Key analogs include:

a) N1-(3-chloro-4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 24)

- Structure : Shares the 3-chloro-4-fluorophenyl group at N1 but substitutes the N2 group with a piperidine-thiazole hybrid.

- Synthesis : Yielded 33% as a diastereomeric mixture (1:1) with 92.7% HPLC purity .

- Activity : Demonstrated HIV entry inhibition, suggesting the 3-chloro-4-fluorophenyl group enhances target binding.

b) N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

Comparison :

- The target compound’s morpholinoethyl-pyrrole substituent may improve solubility or binding kinetics compared to piperidine (Compound 24) or phenethyl (Compound 28) groups.

- Lower synthesis yields (33% for Compound 24 vs. 64% for Compound 28) highlight challenges in optimizing stereochemistry and substituent compatibility .

Flavoring Agent Oxalamides

a) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

Comparison :

- The target compound’s chloro-fluorophenyl group may confer higher reactivity or toxicity compared to S336’s dimethoxybenzyl group, necessitating further toxicological evaluation.

Substituted Aromatic Oxalamides

a) N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (Compound 1c)

Comparison :

Metabolic and Toxicological Insights

- Metabolic Stability: Oxalamides like S336 undergo rapid hepatic metabolism without cleavage of the amide bond, suggesting resilience to hydrolysis . However, substituents like morpholinoethyl or pyrrole in the target compound may alter metabolic pathways.

- Toxicity : The EFSA panel’s safety assessment of S336 (margin of safety >33 million) underscores the importance of substituent choice in minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide?

- Methodology : Synthesis typically involves coupling the 3-chloro-4-fluorophenylamine moiety with the morpholinoethyl-pyrrole intermediate via oxalic acid derivatives. Critical steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .

- Challenges : Steric hindrance from the morpholinoethyl group and sensitivity of the pyrrole ring to oxidation require inert atmospheres (N₂/Ar) .

Q. How is the compound characterized for structural integrity and purity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine chemical shifts at ~160 ppm and 100 ppm, respectively) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 464.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility properties, and how can they be optimized for in vitro assays?

- Solubility profile : Poor aqueous solubility (logP ~3.5) due to aromatic and morpholine groups.

- Optimization strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in buffer systems .

- pH adjustment (e.g., citrate buffer at pH 5.0) to enhance protonation of the morpholine nitrogen .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary halogen positions) .

- In vitro assays : Test analogs against target receptors (e.g., neurokinin-1) using competitive binding assays (IC₅₀ determination via radioligand displacement) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor active sites .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data?

- Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell membrane permeability differences).

- Resolution steps :

- Standardize assay protocols (e.g., uniform cell lines, ATP concentration in kinase assays) .

- Use orthogonal techniques (e.g., SPR for binding kinetics and ELISA for functional activity) .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Experimental design :

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify half-life (t₁/₂) .

Q. What strategies are effective for studying in vivo pharmacokinetics?

- Approach :

- Animal models : Administer via intravenous/oral routes in rodents; collect plasma samples at timed intervals .

- Bioanalysis : LC-MS/MS to measure plasma concentrations and calculate AUC, Cₘₐₓ, and bioavailability .

- Tissue distribution : Radiolabel the compound (¹⁴C) for autoradiography in target organs .

Q. How can synergistic effects with other therapeutic agents be investigated?

- Protocol :

- Combination screens : Test with standard drugs (e.g., cisplatin in cancer models) using Chou-Talalay synergy analysis .

- Mechanistic studies : RNA-seq to identify pathway modulation (e.g., apoptosis genes Bcl-2/Bax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.